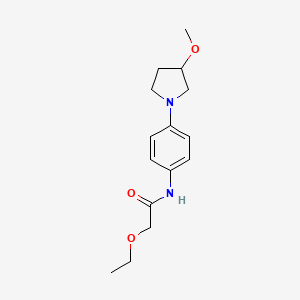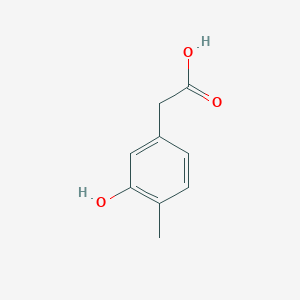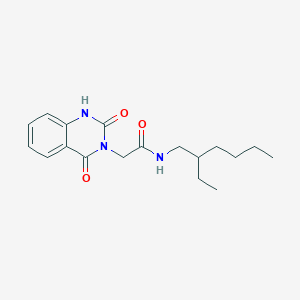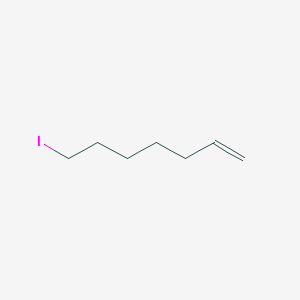
2-ethoxy-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C15H22N2O3 and its molecular weight is 278.352. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Pharmacological Assessment
A study focused on the synthesis of acetamide derivatives for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. Novel derivatives were synthesized through multi-step reactions, including the Leuckart synthesis. These compounds demonstrated activities comparable with standard drugs due to the presence of specific functional groups, indicating the importance of acetamide derivatives in medicinal chemistry and drug development (Rani et al., 2016).
Anticancer, Anti-Inflammatory, and Analgesic Activities
Another research effort aimed to develop new chemical entities as potential anticancer, anti-inflammatory, and analgesic agents led to the synthesis of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives. This study found that compounds with halogens on the aromatic ring exhibited significant anticancer and anti-inflammatory activities, highlighting the therapeutic potential of acetamide derivatives (Rani et al., 2014).
Structural and Molecular Docking Analysis
The structural and molecular docking analyses of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide revealed its potential as an anticancer drug. The compound's crystal structure and interaction with the VEGFr receptor suggest a promising avenue for drug development targeting cancer (Sharma et al., 2018).
Discovery of Selective Receptor Antagonists
Research into benzothiazole-based adenosine A2B receptor antagonists led to the discovery of derivatives with improved selectivity. Starting from an N-(2-amino-4-methoxy-benzothiazol-7-yl)-N-ethyl-acetamide derivative, novel compounds were developed showing high selectivity and potency against A2B receptors. This illustrates the utility of acetamide derivatives in creating selective receptor antagonists for therapeutic purposes (Firooznia et al., 2011).
Mécanisme D'action
Target of Action
The compound contains a pyrrolidine ring , which is a common feature in many biologically active compounds. Pyrrolidine derivatives have been associated with a wide range of target selectivity .
Mode of Action
The presence of the pyrrolidine ring in the compound suggests that it may interact with its targets through a variety of mechanisms, including the efficient exploration of the pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Compounds containing a pyrrolidine ring have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The presence of the pyrrolidine ring in the compound suggests that it may have a variety of biological effects .
Action Environment
The structure–activity relationship (sar) of compounds containing a pyrrolidine ring suggests that different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Propriétés
IUPAC Name |
2-ethoxy-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-3-20-11-15(18)16-12-4-6-13(7-5-12)17-9-8-14(10-17)19-2/h4-7,14H,3,8-11H2,1-2H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOQIURDVILISW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=CC=C(C=C1)N2CCC(C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(4-isopropylphenyl)sulfonyl]-5-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2400618.png)
![2-(Methylsulfanyl)-7-phenyl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2400619.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2400620.png)
![N-methyl-N-(3-methylphenyl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/no-structure.png)
![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2400625.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2400629.png)




![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide](/img/structure/B2400636.png)
![2-(3-chlorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2400637.png)


